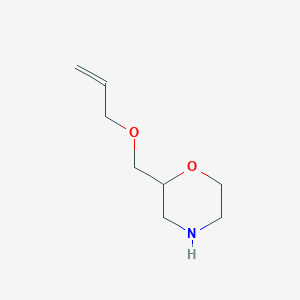

2-(Allyloxymethyl)morpholine

描述

Historical Context and Discovery of Morpholine Derivatives

The morpholine nucleus traces its origins to Ludwig Knorr's 19th-century investigations into opium alkaloids, where he erroneously associated its structure with morphine's pharmacological activity. This mischaracterization serendipitously catalyzed systematic studies of morpholine's chemical behavior, revealing its unique balance of basicity (pK~a~ ≈ 8.4) and polarity. By the mid-20th century, industrial-scale production via diethanolamine dehydration (H~2~SO~4~ catalysis) and diethylene glycol ammonolysis established morpholine as a commodity chemical.

The strategic introduction of allyloxymethyl groups emerged from 1980s medicinal chemistry efforts to enhance blood-brain barrier permeability in neuroactive compounds. Researchers recognized that substituting morpholine's 2-position with allyl ethers:

- Increased molecular polar surface area (PSA) by ~20 Ų compared to unsubstituted morpholine

- Introduced allylic strain (≈3 kcal/mol) that locked rotamer populations

- Enabled [3+2] cycloadditions with electrophilic partners

This substitution pattern gained prominence through its incorporation into kinase inhibitors like PQR309, where the allyloxymethyl group improved aqueous solubility while maintaining target affinity.

Structural and Functional Significance of Allyloxymethyl Substituents

The allyloxymethyl group (-CH~2~OCH~2~CH=CH~2~) imparts three critical features to the morpholine scaffold:

Electronic Modulation

- The allyl ether's electron-donating resonance (+M effect) raises the oxygen lone pair energy, enhancing hydrogen bond acceptor strength (ΔpK~a~ ≈ +0.5 vs methyl ethers)

- Conjugation between the allyl π-system and morpholine nitrogen creates a delocalized molecular orbital, reducing basicity (pK~a~ ≈ 7.1 vs 8.4 for morpholine)

Stereochemical Control

- The gauche effect between the allyloxy oxygen and morpholine nitrogen favors a staggered conformation (≈70:30 rotamer ratio)

- X-ray crystallography reveals a 112° dihedral angle between the morpholine plane and allyl chain, optimizing orbital overlap

Reactivity Profile

| Reaction Type | Typical Conditions | Key Applications |

|---|---|---|

| Claisen Rearrangement | 180-200°C, neat | Synthesis of γ,δ-unsaturated carbonyls |

| Thiol-Ene Click Chemistry | UV irradiation, DMSO | Bioconjugation strategies |

| Epoxidation | mCPBA, CH~2~Cl~2~, 0°C | Chiral epoxide precursors |

Table 1: Representative transformations of the allyloxymethyl group in 2-position

属性

分子式 |

C8H15NO2 |

|---|---|

分子量 |

157.21 g/mol |

IUPAC 名称 |

2-(prop-2-enoxymethyl)morpholine |

InChI |

InChI=1S/C8H15NO2/c1-2-4-10-7-8-6-9-3-5-11-8/h2,8-9H,1,3-7H2 |

InChI 键 |

VFJOGPSADZYRIG-UHFFFAOYSA-N |

规范 SMILES |

C=CCOCC1CNCCO1 |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Thiazole- and bromophenoxy-substituted morpholines exhibit enhanced π-π stacking or halogen bonding, relevant to crystal engineering .

Physicochemical Properties: Lipophilicity varies significantly: Fluorinated aryl groups (e.g., 2,4-difluorophenyl) increase logP compared to polar substituents like carboxamide . Density and boiling points correlate with substituent bulk; bromophenoxy derivatives show higher density (1.358 g/cm³) .

Chloroethyl and isocyanate-derived morpholines serve as ligands in transition metal catalysis, highlighting versatility in coordination chemistry .

Research Findings and Trends

- Synthetic Accessibility: Derivatives with ether-linked substituents (e.g., allyloxymethyl, bromophenoxy ethyl) are often synthesized via alkylation or nucleophilic substitution, whereas aryl groups may require cross-coupling reactions .

- Thermal Stability : Morpholine derivatives with bulky substituents (e.g., bicyclic systems in ) exhibit higher thermal stability, a critical factor in pharmaceutical formulation .

- Biological Performance : While this compound's bioactivity remains uncharacterized, structurally similar compounds like 4-(Thiazol-2-yl)morpholine show promising antibacterial efficacy, suggesting avenues for future testing .

准备方法

Role of Lewis Acids in Halonium Formation

The use of In(OTf)₃ in Method 3 accelerates halonium ion generation by polarizing the NBS bromine atom, enhancing electrophilicity. Computational studies suggest that In(III) coordinates to the sulfonyl oxygen of the protected amino alcohol, stabilizing the transition state and reducing activation energy.

常见问题

Q. What are the standard synthetic routes for preparing 2-(Allyloxymethyl)morpholine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of morpholine derivatives like this compound typically involves nucleophilic substitution or ring-closing reactions. For example, analogues such as 2-(4-Chlorophenyl)morpholine are synthesized via reaction of 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH as a catalyst) . Optimization variables include:

- Catalyst concentration : Higher NaOH concentrations (0.5–1.0 M) improve ring formation efficiency.

- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct suppression.

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

Yield improvements (up to 85%) are achievable through iterative adjustments and purity checks via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (morpholine ring protons) and δ 5.1–5.3 ppm (allyl group protons).

- ¹³C NMR : Signals near 67–70 ppm (morpholine carbons) and 115–125 ppm (allyl carbons) .

- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C-O-C ether linkage) and 1640–1680 cm⁻¹ (C=C allyl group) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 155.19 g/mol for analogues) confirm structural integrity .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) simulations are used to:

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic regions for binding predictions. For example, fluorinated morpholine derivatives show enhanced electron-withdrawing effects at substituent sites .

- Docking studies : Molecular docking with proteins (e.g., kinases) evaluates binding affinity. Parameters include Gibbs free energy (ΔG ≤ -8 kcal/mol for strong interactions) and hydrogen-bonding patterns .

- Reactivity indices : Fukui functions quantify site-specific reactivity, guiding functionalization strategies .

Q. What strategies are recommended for resolving contradictory data in biological activity assessments of morpholine derivatives across different cell lines?

- Methodological Answer : Contradictions in cytotoxicity or receptor binding data may arise from:

- Cell line variability : Use ≥3 cell lines (e.g., HeLa, MCF-7, and A549) to validate anticancer activity .

- Assay conditions : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) to minimize variability .

- Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals. For receptor studies, perform radioligand displacement assays (IC₅₀ values) to confirm target specificity .

Q. What are the critical considerations in designing enantioselective synthesis protocols for chiral morpholine derivatives?

- Methodological Answer : Enantioselective synthesis requires:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (e.g., 90–95% enantiomeric excess) .

- Kinetic control : Monitor reaction progress via chiral HPLC to prevent racemization.

- Stereochemical analysis : Circular dichroism (CD) or X-ray crystallography confirms absolute configuration .

Q. How can researchers address stability challenges in morpholine derivatives during long-term storage or in vivo studies?

- Methodological Answer : Stability optimization involves:

- Storage conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to block UV degradation .

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in morpholine-based pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For synergy studies (e.g., with cisplatin), apply the Chou-Talalay combination index (CI < 1 indicates synergy) .

Q. How should researchers validate off-target effects in morpholine derivative studies, particularly in neurological or oncological contexts?

- Methodological Answer : Off-target profiling includes:

- Kinase screening panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., p53 or MAPK) .

- In silico predictions : SwissTargetPrediction or Similarity Ensemble Approach (SEA) databases prioritize high-risk off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。